molecular formula C11H11N3O B15095449 2-Pyridinamine, 3-(2-pyridinylmethoxy)- CAS No. 81066-63-9

2-Pyridinamine, 3-(2-pyridinylmethoxy)-

Katalognummer: B15095449
CAS-Nummer: 81066-63-9
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: BUBDHCHVJALIKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinamine, 3-(2-pyridinylmethoxy)- is a chemical compound with the molecular formula C11H11N3O It is known for its unique structure, which includes a pyridine ring substituted with an aminopyridine group and a pyridinylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- typically involves the reaction of 2-aminopyridine with a suitable pyridinylmethoxy derivative. One common method involves the use of 2-aminopyridine and ethyl acrylate in the presence of a catalyst such as perchloric acid. The reaction is carried out in an organic solvent like ethanol at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of recyclable catalysts and efficient separation techniques would be crucial for cost-effective and sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinamine, 3-(2-pyridinylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Pyridinamine, 3-(2-pyridinylmethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyridinamine, 3-(2-pyridinylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

81066-63-9

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

3-(pyridin-2-ylmethoxy)pyridin-2-amine

InChI

InChI=1S/C11H11N3O/c12-11-10(5-3-7-14-11)15-8-9-4-1-2-6-13-9/h1-7H,8H2,(H2,12,14)

InChI-Schlüssel

BUBDHCHVJALIKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)COC2=C(N=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.